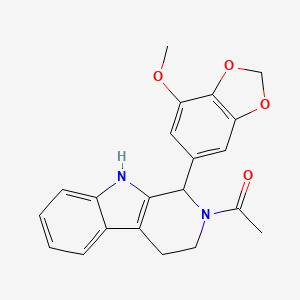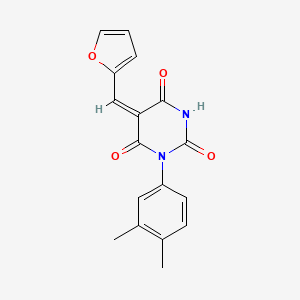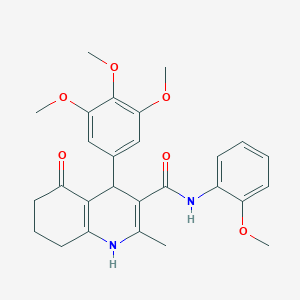
2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmine, is a naturally occurring beta-carboline alkaloid found in various plants, including the Banisteriopsis caapi vine. Harmine has been studied extensively due to its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-depressant effects.
Mecanismo De Acción
The anti-cancer effects of 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline are thought to be due to its ability to inhibit various signaling pathways involved in cancer cell growth and survival. Harmine has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation. Additionally, 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and physiological effects:
In addition to its anti-cancer effects, 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have various other biochemical and physiological effects. Harmine has been shown to have anti-inflammatory effects, with research suggesting that it can inhibit the production of pro-inflammatory cytokines. Harmine has also been shown to have anti-depressant effects, with research suggesting that it can increase the levels of various neurotransmitters, including serotonin and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Harmine has several advantages for lab experiments, including its availability and ease of synthesis. However, one limitation is that 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline can be toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline research, including further exploration of its anti-cancer effects and the development of 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-based therapies for cancer treatment. Additionally, further research is needed to fully understand the mechanisms underlying 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline's various therapeutic effects and to identify any potential side effects or toxicity concerns.
Métodos De Síntesis
Harmine can be synthesized through various methods, including extraction from plants, chemical synthesis, and microbial fermentation. One common method involves the extraction of 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline from the Banisteriopsis caapi vine using solvents such as ethanol or methanol.
Aplicaciones Científicas De Investigación
Harmine has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer. Research has shown that 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline can induce apoptosis (cell death) in various cancer cell lines, including breast, lung, and prostate cancer cells. Harmine has also been shown to inhibit the growth and metastasis of cancer cells.
Propiedades
IUPAC Name |
1-[1-(7-methoxy-1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-12(24)23-8-7-15-14-5-3-4-6-16(14)22-19(15)20(23)13-9-17(25-2)21-18(10-13)26-11-27-21/h3-6,9-10,20,22H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIHOIYBOOBXHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1C3=CC4=C(C(=C3)OC)OCO4)NC5=CC=CC=C25 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(7-Methoxy-1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5171749.png)
![N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5171756.png)
![2-methyl-4-(4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenyl)-3-butyn-2-ol](/img/structure/B5171759.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide](/img/structure/B5171767.png)
![4-tert-butyl-N-(4-{N-[(2,5-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5171768.png)
![6-bromo-3-chloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5171771.png)

![ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5171792.png)
![1-(4-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5171795.png)
![3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5171796.png)

![N-(2-chloro-4,6-dimethylphenyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}acetamide](/img/structure/B5171803.png)

![1-(3,4-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171837.png)